Ibrutinib Impurity 3 is a specific impurity arising during the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. Impurities in pharmaceuticals are undesirable substances that can arise from various sources, including starting materials, intermediates, byproducts, and degradation products. Their presence can potentially impact the safety and efficacy of the final drug product.
Ibrutinib Impurity 3 is classified as a "related substance" according to International Council for Harmonisation (ICH) guidelines. These guidelines provide a framework for the control of impurities in pharmaceuticals to ensure the quality, safety, and efficacy of drug products.
In scientific research, Ibrutinib Impurity 3 is primarily used as a reference standard in analytical methods for the quality control of Ibrutinib. These methods ensure that the amount of this specific impurity in Ibrutinib drug substance and drug product is within acceptable limits.
The primary application of Ibrutinib Impurity 3 in scientific research is as a reference standard in analytical methods for the quality control of Ibrutinib. These methods include:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6